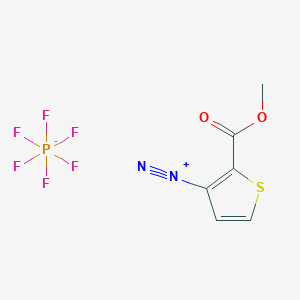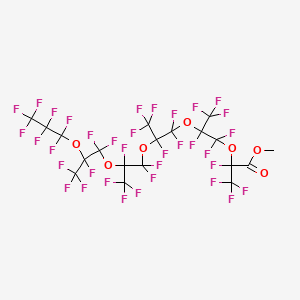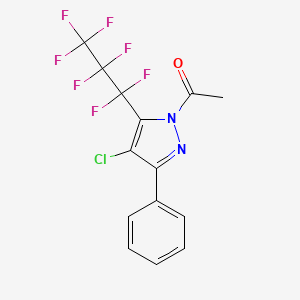
1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-phenyl-1H-pyrazole
Overview
Description
1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-phenyl-1H-pyrazole is a chemical compound known for its unique structure and properties. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the heptafluoropropyl group and the phenyl group in its structure imparts distinct chemical and physical properties to the compound.
Preparation Methods
The synthesis of 1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-phenyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-phenyl-1H-pyrazole and heptafluoropropyl acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the acetylation process.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium on carbon) to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce amine or thiol derivatives.
Scientific Research Applications
1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-phenyl-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its fluorinated group imparts desirable properties such as hydrophobicity and thermal stability, making it useful in various applications.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial studies, it may inhibit the growth of microorganisms by interfering with essential cellular processes.
Comparison with Similar Compounds
1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-phenyl-1H-pyrazole can be compared with other similar compounds, such as:
1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-methyl-1H-pyrazole: This compound has a methyl group instead of a phenyl group, resulting in different chemical and physical properties.
1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-ethyl-1H-pyrazole: The presence of an ethyl group instead of a phenyl group leads to variations in reactivity and applications.
1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-propyl-1H-pyrazole: The propyl group in this compound affects its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-[4-chloro-5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenylpyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF7N2O/c1-7(25)24-11(12(16,17)13(18,19)14(20,21)22)9(15)10(23-24)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMHGNWPTBTGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=C(C(=N1)C2=CC=CC=C2)Cl)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF7N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Benzo[d]thiazol-2-yl)picolinic acid](/img/structure/B3039252.png)
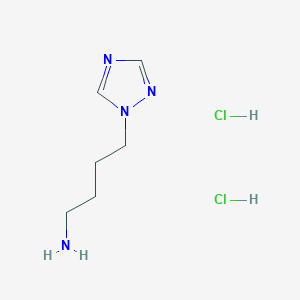
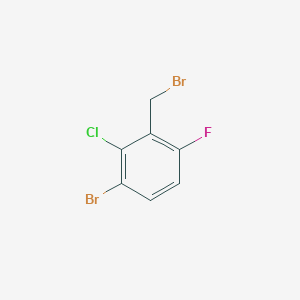
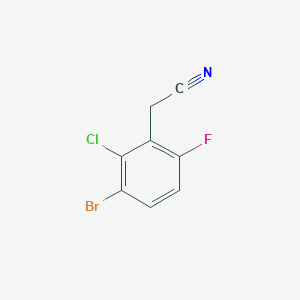
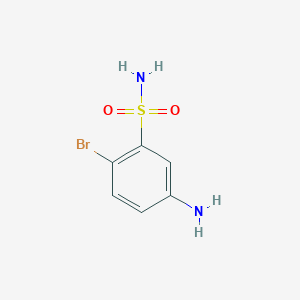
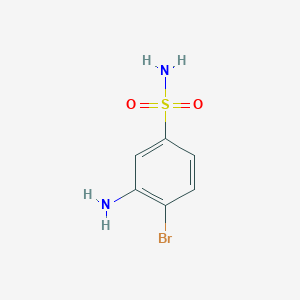
![4-Amino-5-(2-methylsulfanyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3039258.png)
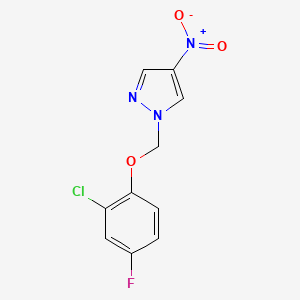
![1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B3039261.png)
